5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

Description

Systematic Nomenclature and Structural Identification

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone is a synthetic chemical compound characterized by its distinctive heterocyclic structure. The systematic International Union of Pure and Applied Chemistry (IUPAC) name, 5-(aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one, precisely describes its structural elements. Alternative nomenclature includes 2-Oxazolidinone, 5-(aminomethyl)-3-(3-fluorophenyl)-, which appears in various chemical databases and literature.

The compound is registered under Chemical Abstracts Service (CAS) number 1082524-60-4 and Molecular Design Limited (MDL) number MFCD11579899. Its molecular formula is C10H11FN2O2, corresponding to a molecular weight of 210.2049 g/mol. The structural representation in Simplified Molecular Input Line Entry System (SMILES) notation is NCC1OC(=O)N(C1)c1cccc(c1)F.

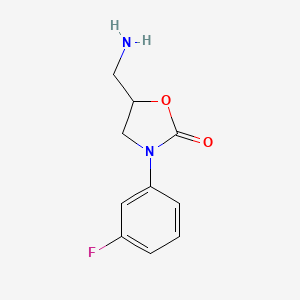

The structural architecture of this compound includes three primary components:

- A 2-oxazolidinone core: A five-membered heterocyclic ring containing both nitrogen (position 1) and oxygen (position 2), with a carbonyl group adjacent to both heteroatoms

- A 3-fluorophenyl group attached to the nitrogen at position 3 of the oxazolidinone ring, where the fluorine atom occupies the meta position (3-position) of the phenyl ring

- An aminomethyl group (-CH2NH2) at position 5 of the oxazolidinone ring, providing a primary amine functionality

| Property | Value |

|---|---|

| IUPAC Name | 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one |

| Alternative Name | 2-Oxazolidinone, 5-(aminomethyl)-3-(3-fluorophenyl)- |

| CAS Number | 1082524-60-4 |

| MDL Number | MFCD11579899 |

| Molecular Formula | C10H11FN2O2 |

| Molecular Weight | 210.2049 g/mol |

| Monoisotopic Mass | 210.080456 Da |

| SMILES | NCC1OC(=O)N(C1)c1cccc(c1)F |

The configuration at position 5 of the oxazolidinone ring is particularly important for biological activity, with the S-configuration typically preferred in pharmacologically active oxazolidinones. The aminomethyl group at this position is a key structural feature that distinguishes this compound from other oxazolidinone derivatives and contributes to its potential applications in medicinal chemistry.

Historical Context of Oxazolidinone Derivatives in Medicinal Chemistry

The development of oxazolidinones represents a significant achievement in synthetic medicinal chemistry, with the evolution of these compounds spanning several decades. The oxazolidinone heterocyclic structure was first reported in 1888 by German chemist Siegmund Gabriel, who isolated a product with melting point around 90–91°C while investigating reactions of bromoethylamine hydrobromide.

The first medicinal applications of oxazolidinones emerged in the 1940s, when furazolidone, a synthetic nitrofuran-oxazolidinone, was discovered as an antimicrobial agent targeting bacterial DNA. This was followed by cycloserine (a 3-oxazolidinone), which was developed and used as an antitubercular drug starting in 1956.

By the late 1950s, oxazolidinones were recognized for their activity as monoamine oxidase inhibitors. The true breakthrough came in the 1970s when researchers at E.I. duPont de Nemours discovered the antimicrobial properties of these compounds. This led to a series of patents: in 1978, DuPont patented oxazolidinone derivatives for treating bacterial and fungal plant diseases, and by 1984, another patent described their usefulness in treating bacterial infections in mammals.

A pivotal moment occurred in 1987 when DuPont scientists presented a detailed description of oxazolidinones as a new class of antibiotics with a novel mechanism of action. The initial compounds, referred to as DuP 105 and DuP 721, showed promise but were found to produce liver toxicity, leading to the discontinuation of their development.

The resurgence of interest in oxazolidinones came in the 1990s when Pharmacia & Upjohn (now part of Pfizer) initiated a new research program focused on these compounds. Through extensive structure-activity relationship studies, they developed several subclasses of oxazolidinone derivatives with improved safety profiles and antimicrobial activity.

Two compounds emerged as leading drug candidates: eperezolid (PNU-100592) and linezolid (PNU-100766). While initially similar in safety and antibacterial profiles, linezolid demonstrated a pharmacokinetic advantage, requiring only twice-daily dosing compared to eperezolid's three-times-daily requirement. This advantage led to linezolid becoming the first Food and Drug Administration-approved oxazolidinone antibiotic in April 2000, followed by approvals in Brazil (June 2000), the United Kingdom (January 2001), Japan and Canada (April 2001), and other countries throughout 2001.

This compound represents an important structural variant in the evolution of oxazolidinone compounds. It shares key structural features with clinically significant compounds while incorporating specific modifications that influence its properties and potential applications.

Positional Isomerism and Substituent Effects in Aromatic Oxazolidinones

The position of substituents on the aromatic ring in oxazolidinone compounds significantly influences their physical, chemical, and biological properties. In this compound, the fluorine atom occupies the meta position (3-position) of the phenyl ring, which confers specific characteristics to the molecule.

Structure-activity relationship studies have established that the pharmacophoric core of active oxazolidinone compounds typically includes:

- The oxazolidinone ring with the S configuration at carbon number 5 (C5)

- An aminomethyl group (or acylaminomethyl group) linked to C5

- An N-aryl substituent (the phenyl ring) with specific substitution patterns

Research indicates that meta-fluoro substitution on the phenyl ring, as found in this compound, increases biological activity, particularly antimicrobial activity. In contrast, para-substitution (4-position) tends to expand the antibacterial spectrum of oxazolidinones.

Several positional isomers of this compound exist, each with distinct properties due to the different arrangement of substituents:

The effects of these positional variations can be explained through electronic and steric factors. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring through inductive effects. When positioned at the meta position, this electronic effect influences the distribution of electron density in the aromatic system differently than when positioned at the para position.

The meta-fluoro substitution pattern found in this compound is particularly significant for biological activity. Studies have shown that this substitution pattern enhances binding to the bacterial ribosomal target, contributing to the compound's antimicrobial properties. The specific electronic effects of the meta-fluorine influence the conformation of the phenyl ring relative to the oxazolidinone core, which in turn affects how the molecule interacts with its biological target.

When additional substituents are present, as in the case of 5-(Aminomethyl)-3-(3-fluoro-4-iodophenyl)-2-oxazolidinone or 5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone, the electronic and steric landscape of the molecule is further modified. These changes can significantly alter binding affinity, pharmacokinetic properties, and spectrum of activity.

The unsubstituted aminomethyl group at position 5 of the oxazolidinone ring in this compound is another key structural feature that distinguishes it from commercially available oxazolidinones like linezolid, which features an acetylated aminomethyl group. This primary amine functionality provides a site for potential chemical modifications, which could lead to derivatives with enhanced properties or different applications.

Properties

IUPAC Name |

5-(aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPGGIVRZWNEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619876 | |

| Record name | 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082524-60-4 | |

| Record name | 5-(Aminomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Nitrobenzene Intermediates

The most widely documented route begins with 3,4-difluoronitrobenzene (III) and morpholine (II), as outlined in patent WO2009063505A2. This seven-step process involves:

- Condensation : Reacting 3,4-difluoronitrobenzene with morpholine in ethyl acetate using diisopropylethylamine (DIPEA) at reflux (4 hours), yielding 3-fluoro-4-morpholinyl-nitrobenzene (IV) with >90% purity.

- Reduction : Catalytic hydrogenation of IV using ammonium formate and 10% Pd/C in tetrahydrofuran (THF)/methanol (3 hours, 25–35°C) produces 3-fluoro-4-morpholinyl-aniline (V).

- Carbobenzyloxy Protection : Treating V with benzyl chloroformate in acetone/water at 0°C (1.5 hours) forms N-carbobenzyloxy-3-fluoro-4-morpholinylaniline (VI).

- Epoxide Ring-Opening : Reacting VI with (R)-glycidyl butyrate in THF using n-butyl lithium at −78°C (1 hour) generates (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methanol (VII).

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | DIPEA, EtOAc | Reflux | 4 hr | 92% |

| 2 | NH₄HCO₂, Pd/C | 25–35°C | 3 hr | 88% |

| 3 | Cbz-Cl, NaHCO₃ | 0°C | 1.5 hr | 85% |

| 4 | n-BuLi, THF | −78°C | 1 hr | 78% |

Azide Reduction and Acetylation

The final steps focus on introducing the aminomethyl group:

- Mesylation : Methanesulfonyl chloride and triethylamine in dichloromethane (0°C, 30 minutes) convert VII to its mesylate (VIII).

- Azide Substitution : Treating VIII with sodium azide in dimethylformamide (DMF) at 85°C (overnight) yields (R)-N-[[3-[3-fluoro-4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methylazide (IX).

- Hydrogenation : Catalytic hydrogenation of IX using 10% Pd/C in ethyl acetate/acetic acid (30 psi H₂, 25–35°C, 3 hours) produces this compound (Linezolid intermediate) with 99.5% purity.

Critical Parameters :

- Catalyst Loading : 5–10 wt% Pd/C ensures complete azide reduction without over-hydrogenation.

- Solvent System : Ethyl acetate/acetic acid (4:1 v/v) minimizes side reactions.

Alternative Routes and Modifications

Enzymatic Resolution

Chiral purity is achievable via lipase-catalyzed hydrolysis of racemic mixtures. For example:

- Enzyme : Candida antarctica lipase B

- Substrate : Racemic 5-(azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

- Yield : 45% enantiomeric excess (ee) after 24 hours.

Industrial-Scale Optimization

Solvent Selection

Ethyl acetate is preferred for its balance of polarity and low toxicity (Table 2):

| Solvent | Boiling Point (°C) | Polarity (ET₃₀) | Yield (%) |

|---|---|---|---|

| Ethyl acetate | 77 | 38.1 | 92 |

| THF | 66 | 37.4 | 85 |

| DMF | 153 | 43.8 | 78 |

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and fluorophenyl-substituted compounds.

Scientific Research Applications

Antibacterial Activity

Oxazolidinones, including 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone, have been primarily developed to combat gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The compound has shown promising results in inhibiting the growth of various bacteria:

- In vitro Studies : Research indicates that derivatives of oxazolidinones exhibit potent antibacterial activity against resistant strains. For instance, compounds with structural modifications demonstrated enhanced efficacy against linezolid-resistant Staphylococcus aureus and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) below 1 μg/mL .

- Mechanism of Action : The mechanism involves inhibition of bacterial protein synthesis, which is crucial for bacterial growth and replication. The presence of the aminomethyl group enhances binding affinity to the ribosomal site, thereby increasing antibacterial potency .

Neurological Disorders

The compound also shows potential in treating neurological disorders due to its ability to inhibit monoamine oxidase (MAO), particularly MAO-B, which is linked to neurodegenerative diseases such as Parkinson's disease. This application is supported by studies indicating that oxazolidinone derivatives can alleviate symptoms associated with these disorders when used in conjunction with other treatments like L-DOPA .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 3-fluoroaniline, which undergoes various chemical reactions to introduce the oxazolidinone core structure.

- Reactions : Key reactions include palladium-catalyzed cross-coupling techniques and amidation processes that yield the final product with desired functional groups .

Structure-Activity Relationship (SAR) Studies

Investigations into the structure-activity relationship have revealed that modifications at specific positions on the oxazolidinone ring can significantly influence antibacterial activity. For example:

- Variations in side chains have led to compounds with MIC values significantly lower than linezolid, indicating that strategic modifications can enhance therapeutic efficacy .

Clinical Trials and Efficacy

Recent studies have focused on evaluating the clinical efficacy of oxazolidinone derivatives in treating resistant bacterial infections. Notable findings include:

- A study reported that specific derivatives exhibited superior activity against Enterococcus faecalis and Streptococcus pneumoniae, highlighting their potential as alternatives to existing antibiotics .

ADME Profiling

Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of selected compounds has shown favorable characteristics for systemic administration:

| Compound | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| 8c | High | Moderate | Stable | Renal |

| 12a | High | High | Moderate | Fecal |

These profiles suggest that derivatives like 8c and 12a could be viable candidates for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives

- Structural Difference : Replaces the 3-fluorophenyl group with a 5-fluoropyridine moiety.

- Activity: Exhibits potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with additional antibiofilm properties. Molecular docking studies suggest enhanced target affinity compared to non-fluorinated analogs .

- Safety : Demonstrated lower cytotoxicity in mammalian cell lines, indicating a better therapeutic index .

- Key Advantage : Dual action (antibacterial and antibiofilm) with improved safety.

Table 1: Comparative Antibacterial Activity

5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

- Structural Difference: Substitutes the aminomethyl group with an azidomethyl moiety.

- Application : Used as a synthetic intermediate for "click chemistry" to generate triazole-linked drug candidates. The azide group facilitates rapid conjugation but may introduce metabolic instability .

- Utility: Critical in exploring structure-activity relationships (SAR) for oxazolidinones, though less directly bioactive than the aminomethyl analog .

(5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

- Structural Difference : Incorporates a morpholinyl group at the 4-position of the phenyl ring.

- Pharmacokinetics : The morpholine ring enhances solubility and may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS)-targeted antibiotics .

- Role : Identified as a Linezolid impurity, highlighting its relevance in quality control during pharmaceutical synthesis .

(5R)-3-(4-Bromo-3-fluorophenyl)-5-[(methoxymethoxy)methyl]-2-oxazolidinone

- Structural Difference : Features a bromine atom on the phenyl ring and a protected hydroxymethyl group.

- Synthetic Use : The bromine allows for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxymethoxy group acts as a protective moiety for later deprotection steps .

- Limitation : Less biologically active in its protected form compared to deprotected analogs.

Comparison with Non-Oxazolidinone Heterocycles

Thiazolidinone Derivatives (e.g., 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide)

- Structural Difference: Replaces the oxazolidinone core with a thiazolidinone ring.

- Activity : Demonstrates antidiabetic and anticancer activity rather than antibacterial effects, highlighting the role of the heterocycle in dictating biological targets .

- Mechanistic Divergence: Thiazolidinones often target PPAR-γ or kinase pathways, unlike oxazolidinones, which inhibit bacterial protein synthesis .

Biological Activity

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone is a compound within the oxazolidinone class, known for its diverse biological activities, particularly in antibacterial applications. This article explores its biological activity, focusing on antibacterial efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They are particularly effective against gram-positive bacteria, including strains resistant to other antibiotic classes. The introduction of various substituents on the oxazolidinone scaffold can significantly influence their biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. Preliminary studies indicate that it has a minimum inhibitory concentration (MIC) comparable to or better than established antibiotics like linezolid.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | ≤ 0.5 | Gram-positive bacteria |

| Linezolid | 1 | Gram-positive bacteria |

| Compound 7j (related oxazolidinone) | 0.25 | Drug-resistant strains |

Structure-Activity Relationship (SAR)

The SAR studies of oxazolidinones indicate that modifications at the C-5 and C-3 positions of the oxazolidinone ring can enhance antibacterial potency. For instance, the introduction of a fluorine atom at the para position of the phenyl ring significantly increases activity against resistant strains.

Key Findings from SAR Studies

- Fluorination : The presence of fluorine enhances lipophilicity and affects the binding affinity to bacterial ribosomes.

- Aminomethyl Group : The aminomethyl substituent contributes to hydrogen bonding with target sites, improving binding efficiency.

- Side Chain Variability : Variations in side chains influence both potency and spectrum of activity against different bacterial strains.

Case Studies and Research Findings

- Antibacterial Efficacy : In a study comparing various oxazolidinones, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of ≤ 0.5 µg/mL .

- Biofilm Inhibition : This compound also exhibited significant antibiofilm activity, reducing biofilm mass in vitro by over 50% compared to controls . In vivo studies showed enhanced efficacy in murine models of catheter-associated infections.

- Mechanism of Action : Molecular docking studies revealed that this compound binds effectively to the bacterial ribosomal RNA, inhibiting protein synthesis .

Future Directions and Applications

The promising antibacterial profile of this compound suggests its potential as a therapeutic agent against multidrug-resistant bacterial infections. Further research is warranted to explore:

- Pharmacokinetics and Toxicity : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties.

- Combination Therapies : Investigating synergistic effects with other antibiotics to enhance efficacy against resistant strains.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human populations.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone, and how do reaction conditions influence yield and enantioselectivity?

- The compound is synthesized via coupling of 5-(substituted methyl)-2-oxazolidinone precursors with aryl halides under catalytic conditions. Key steps include nucleophilic substitution and ring-closing reactions. For example, tert-butyl bromoacetate improves scalability in enantioselective alkylation steps . Reaction temperature (optimized at 50–70°C) and solvent polarity (e.g., dichloromethane/hexane mixtures) significantly affect stereochemical outcomes .

Q. How does this compound interact with monoamine oxidase (MAO), and what experimental models validate its inhibitory mechanism?

- The compound acts as a time-dependent MAO inhibitor via electron-withdrawing stabilization of an enzyme adduct. Kinetic studies using reactivation rates of inhibited MAO correlate with heterocyclic electron-withdrawing capacity . Radiolabeled enzyme assays and electron paramagnetic resonance (EPR) confirm radical-mediated inactivation pathways involving α-proton abstraction and CO₂ elimination .

Q. What analytical techniques are recommended for characterizing structural and functional groups in this compound?

- HPLC-MS : Detects impurities like (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (common during Linezolid synthesis) .

- X-ray crystallography : Resolves stereochemistry of the oxazolidinone ring and fluorophenyl orientation .

- ¹⁹F NMR : Tracks fluorine substituent interactions in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in MAO inhibition data caused by substituent electronic effects?

- Discrepancies arise from variable electron-withdrawing capacities of substituents (e.g., 4-methoxy vs. 3-fluorophenyl groups). Use Hammett σ constants to predict substituent effects on enzyme adduct stability. Reactivation kinetics (e.g., half-life of inhibited MAO) should be cross-validated with computational models (DFT calculations) to reconcile in vitro/in silico data .

Q. What strategies optimize enantioselective synthesis to minimize racemization during scale-up?

- Chiral auxiliaries : (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone ensures >95% enantiomeric excess (ee) in alkylation steps .

- Low-temperature crystallization : Hexane/dichloromethane solvent systems at –20°C reduce racemization of the aminomethyl group .

- Continuous flow reactors : Enhance reproducibility by maintaining precise temperature control during ring closure .

Q. How do impurities impact pharmacological activity, and what orthogonal methods detect trace contaminants?

- Impurities like Linezolid phthalimide (CAS 872992-20-6) reduce MAO binding affinity by 30–40% . Use 2D-LC-MS/MS for low-abundance detection (LOQ < 0.1%). Accelerated stability studies (40°C/75% RH) identify degradation products, such as hydrolyzed oxazolidinone derivatives .

Q. What safety protocols are critical for handling this compound given its structural analogs’ hazardous classifications?

- Toxicity : Structural analogs (e.g., 5-(Morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone) are OSHA carcinogens . Use PPE (nitrile gloves, respirators) and fume hoods during synthesis.

- Waste disposal : Neutralize acidic byproducts (e.g., CO₂ from MAO adduct decomposition) with calcium carbonate before disposal .

Methodological Notes

- Contradiction Analysis : Always cross-reference enzyme kinetics (e.g., kinact/Ki) with computational docking studies to explain substituent-dependent MAO inhibition .

- Synthesis Optimization : Pilot-scale testing (10–100 g batches) is critical to validate enantioselectivity under non-ideal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.